Methyl 4-carbamoylcyclohexanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-carbamoylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADKWAIHQUVCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185358 | |
| Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-23-9 | |
| Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of Methyl 4-carbamoylcyclohexanecarboxylate
The preparation of this compound can be approached through several synthetic routes, primarily involving the selective functionalization of a cyclohexane (B81311) ring bearing two carboxyl-related functional groups at the 1 and 4 positions.
The synthesis of this compound typically commences from readily available precursors derived from cyclohexane-1,4-dicarboxylic acid. Key starting materials include:
Dimethyl 1,4-cyclohexanedicarboxylate: This diester is a common precursor, which can be synthesized by the hydrogenation of dimethyl terephthalate (B1205515). google.com The hydrogenation is often carried out using a ruthenium-based catalyst. researchgate.net The process can be optimized to control the cis/trans isomer ratio of the product. google.com
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester: This monoester, with one free carboxylic acid group, is another viable starting material. It allows for the selective conversion of the carboxylic acid moiety into the carbamoyl (B1232498) group.
4-Carbamoylcyclohexanecarboxylic acid: This precursor already contains the amide functionality and requires selective esterification of the carboxylic acid group to yield the target compound.
A plausible synthetic pathway involves the selective mono-amidation of Dimethyl 1,4-cyclohexanedicarboxylate. This requires careful control of reaction conditions to prevent the formation of the diamide (B1670390). Alternatively, starting from 4-Carbamoylcyclohexanecarboxylic acid, a standard esterification process can be employed.
| Starting Material | Key Transformation |
| Dimethyl 1,4-cyclohexanedicarboxylate | Selective mono-amidation |
| trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester | Amidation of the carboxylic acid |
| 4-Carbamoylcyclohexanecarboxylic acid | Esterification of the carboxylic acid |
While specific procedures for the synthesis of this compound are not extensively detailed in publicly available literature, the synthesis can be inferred from established organic chemistry principles and related transformations.
For the amidation of an ester, such as one of the methyl ester groups in Dimethyl 1,4-cyclohexanedicarboxylate, ammonia (B1221849) is the reagent of choice. The reaction can be carried out in a suitable solvent, and the temperature and reaction time would need to be carefully controlled to favor mono-substitution.
In the case of esterifying 4-Carbamoylcyclohexanecarboxylic acid, Fischer esterification is a common method. libretexts.orgmasterorganicchemistry.com This typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is driven to completion by removing the water formed, often by azeotropic distillation. Another effective method for esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its mild conditions and high yields. organic-chemistry.org
Catalysis plays a crucial role in these transformations. For the hydrogenation of dimethyl terephthalate to Dimethyl 1,4-cyclohexanedicarboxylate, ruthenium on a carbon support (Ru/C) is a highly effective catalyst. researchgate.net In esterification reactions, strong protic acids or reagents like DCC/DMAP are essential.
| Transformation | Reagents and Catalysts | Typical Conditions |
| Selective Mono-amidation of Diester | Dimethyl 1,4-cyclohexanedicarboxylate, Ammonia | Controlled temperature and stoichiometry |
| Amidation of Monoester | trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, Amine, Coupling agent (e.g., DCC) | Anhydrous conditions, room temperature |
| Fischer Esterification | 4-Carbamoylcyclohexanecarboxylic acid, Methanol, H₂SO₄ (cat.) | Reflux, removal of water |
| Steglich Esterification | 4-Carbamoylcyclohexanecarboxylic acid, Methanol, DCC, DMAP (cat.) | Anhydrous CH₂Cl₂, 0°C to room temperature |
Optimizing the yield and ensuring the purity of this compound are critical for its intended applications. Key considerations include:
Control of Stoichiometry: In the selective mono-amidation of Dimethyl 1,4-cyclohexanedicarboxylate, using a controlled amount of the amidating agent is crucial to minimize the formation of the diamide byproduct.
Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the progress of the reaction and determine the optimal reaction time.
Purification Techniques: Purification of the final product can be achieved through recrystallization, column chromatography, or distillation under reduced pressure. The choice of method depends on the physical properties of the compound and the nature of the impurities. For instance, in the synthesis of related cyclohexanecarboxylic acid derivatives, purification from solvents like ethyl acetate (B1210297) has been reported. quickcompany.in
Isomer Separation: Since the starting materials can exist as cis and trans isomers, the final product may also be a mixture of isomers. Separation of these isomers might be necessary and can be achieved by chromatographic methods or fractional crystallization.
Derivatization Strategies and Reaction Mechanisms
This compound possesses two key functional groups, the ester and the amide, which can be selectively targeted for further chemical transformations.
The ester group in this compound can be hydrolyzed back to a carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The kinetics of alkaline hydrolysis of similar methyl cyclohexanecarboxylates have been studied, providing insight into the reactivity of such systems. rsc.org
The amide group is generally more stable to hydrolysis than the ester. However, under more forcing acidic or basic conditions, it can also be hydrolyzed to a carboxylic acid and ammonia.
Conversely, the carboxylic acid obtained from ester hydrolysis can be converted back to an amide using standard amide bond formation protocols, often involving coupling agents like DCC. youtube.comyoutube.com
| Reaction | Reagents | Product |
| Ester Hydrolysis | NaOH (aq), then H₃O⁺ | 4-Carbamoylcyclohexanecarboxylic acid |
| Amide Formation | 4-Carbamoylcyclohexanecarboxylic acid, Amine, DCC | N-substituted-4-carbamoylcyclohexanecarboxamide |
Functional group interconversions allow for the modification of the core cyclohexane structure, leading to a variety of derivatives. ub.eduvanderbilt.edufiveable.me While specific examples for this compound are not abundant, general principles of functional group interconversion in organic synthesis can be applied. imperial.ac.uk
For instance, if other functional groups were present on the cyclohexane ring, they could be manipulated. For example, a hydroxyl group could be oxidized to a ketone or converted to a leaving group for substitution reactions. The principles of functional group interconversion are a cornerstone of modern organic synthesis, enabling the creation of complex molecules from simpler precursors. compoundchem.com
Exploration of Novel Reaction Pathways
While established synthetic routes for closely related compounds, such as 4-aminocyclohexanecarboxylic acid, typically involve the reduction of aromatic precursors like p-aminobenzoic acid, the exploration of novel reaction pathways for this compound remains an area of active development. One potential avenue for innovation lies in the application of modern C-H activation and functionalization techniques. These methods could theoretically allow for the direct introduction of the carbamoyl or methyl carboxylate groups onto a cyclohexane ring, potentially offering more convergent and efficient synthetic strategies.
Another area of exploration involves cascade reactions, where a series of bond-forming events occur in a single pot. For instance, a tandem Michael addition-cyclization sequence could be envisioned, starting from acyclic precursors. Such a strategy could offer rapid access to the cyclohexane core with a high degree of functionalization. The diastereoselectivity of these cascade reactions would be a critical aspect to control, often influenced by the choice of catalyst and reaction conditions. beilstein-journals.org
Furthermore, the use of flow chemistry presents an opportunity for novel process design. Continuous flow reactors can offer enhanced control over reaction parameters such as temperature and pressure, potentially leading to improved yields and selectivities in the synthesis of the target molecule and its precursors.
Stereoselective Synthesis Approaches for Isomeric Forms
The cyclohexane ring of this compound can exist in different conformations, and the substituents can be arranged in either a cis or trans relationship, which are diastereomers. Furthermore, if the substitution pattern allows, the molecule can be chiral, existing as a pair of enantiomers. The development of synthetic methods that selectively produce a single desired stereoisomer is of paramount importance.
The enantioselective synthesis of specific isomers of this compound would likely involve the use of chiral catalysts or auxiliaries to introduce stereochemistry in a controlled manner. Asymmetric hydrogenation of a suitable unsaturated precursor is a well-established method for the synthesis of chiral cyclohexanes. For example, a cyclohexene (B86901) derivative bearing the carbamoyl and methyl carboxylate groups could be subjected to hydrogenation with a chiral rhodium or ruthenium catalyst to yield an enantiomerically enriched product.
Organocatalysis also offers a powerful tool for enantioselective synthesis. Chiral amines or phosphoric acids could be employed to catalyze key bond-forming reactions, such as Michael additions or Diels-Alder reactions, that construct the chiral cyclohexane ring. The choice of catalyst would be crucial in determining the enantiomeric excess of the final product.
The control of diastereoselectivity, specifically the cis/trans relationship between the 1- and 4-substituents, is a fundamental challenge in cyclohexane synthesis. The hydrogenation of a substituted benzene (B151609) ring, a common method for producing cyclohexane derivatives, often results in a mixture of cis and trans isomers. google.comgoogle.com The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, hydrogenation of p-aminobenzoic acid can lead to a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with the trans isomer often being the thermodynamically more stable product. google.com A similar outcome would be expected in the synthesis of 4-carbamoylcyclohexanecarboxylic acid.
Subsequent epimerization of the less desired isomer can be employed to enrich the mixture in the desired diastereomer. google.com This is often achieved by treating the mixture with a base to deprotonate the acidic proton at the carbon bearing the carboxylate group, allowing for equilibration to the thermodynamically more stable isomer.
Alternatively, stereospecific reactions can be employed to directly synthesize the desired diastereomer. For example, a Diels-Alder reaction between a suitably substituted diene and dienophile would establish the relative stereochemistry of the substituents in a predictable manner based on the Woodward-Hoffmann rules. Subsequent transformations of the resulting cyclohexene adduct would yield the desired diastereomer of this compound.
When a stereoselective synthesis is not feasible or does not provide sufficient stereochemical purity, the resolution of a mixture of stereoisomers is a viable alternative.
Resolution of Diastereomers:
The separation of cis and trans diastereomers can often be achieved by standard purification techniques such as column chromatography or recrystallization, owing to their different physical properties. For example, the cis and trans isomers of substituted cyclohexanecarboxylic acids often exhibit different solubilities, allowing for their separation by fractional crystallization. osti.gov
Resolution of Enantiomers:
For chiral molecules, the separation of enantiomers from a racemic mixture requires a chiral resolving agent or a chiral environment. A classical and widely used method is the formation of diastereomeric salts. researchgate.netnih.gov In this approach, the racemic carboxylic acid precursor (4-carbamoylcyclohexanecarboxylic acid) would be reacted with a chiral base, such as a chiral amine (e.g., (S)-phenylethylamine), to form a pair of diastereomeric salts. nih.gov These salts, having different physical properties, can then be separated by fractional crystallization. researchgate.net After separation, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure carboxylic acids.
Another common technique is chiral chromatography. A racemic mixture of the methyl ester can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.
Advanced Spectroscopic and Chromatographic Characterization in Research
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for both the purification and analytical assessment of Methyl 4-carbamoylcyclohexanecarboxylate. Its versatility allows for scalable methods from milligram to gram-scale purification, as well as precise analytical determinations.
Preparative HPLC is often employed to isolate the compound with a high degree of purity. A patent describing the synthesis of dihydropyrimidine (B8664642) derivatives details a preparative reverse-phase HPLC method for a related synthesis intermediate, which can be adapted for this compound. The methodology utilizes a C18 stationary phase, which is effective for retaining and separating non-polar to moderately polar compounds. The separation is achieved using a gradient elution with a binary solvent system composed of an aqueous phase (water with 0.1% ammonium (B1175870) bicarbonate) and an organic phase (acetonitrile). google.com This approach allows for the efficient removal of impurities, yielding the target compound at a purity level suitable for subsequent synthetic steps. google.com
Table 1: Example Preparative HPLC Parameters for a Related Intermediate
| Parameter | Condition |
| Column | Xtimate C18 (10 μm, 50 x 250 mm) |
| Mobile Phase A | Water (0.1% Ammonium Bicarbonate) |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 80 mL/min |
| Detection | UV at 214 nm |
| Gradient | 15 - 55 % Mobile Phase B |
This compound possesses chiral centers, leading to the existence of enantiomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the definitive method for separating and quantifying these stereoisomers.
Research in this area has led to the development of specific chiral HPLC methods. For instance, the enantiomers of a derivative have been successfully resolved using a Chiralpak IC column, which contains a polysaccharide-based chiral stationary phase. google.com The separation is performed under normal-phase conditions, employing a mobile phase of hexane (B92381) and ethanol. google.com This method provides baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric excess.
Table 2: Chiral HPLC Method for a Derivative Compound
| Parameter | Condition |
| Column | Chiralpak IC (5 μm, 4.6 x 250 mm) |
| Mobile Phase | Hexane:Ethanol (70:30) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 230 nm |
The development of robust HPLC methods is essential for routine analysis. The choice between reverse-phase and normal-phase chromatography depends on the physicochemical properties of this compound and the impurities present.
Reverse-Phase HPLC: As demonstrated in the preparative method, C18 columns are well-suited for this compound. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile or methanol (B129727) content in water), pH (if ionizable impurities are present), and column temperature to achieve optimal resolution and peak shape.
Normal-Phase HPLC: The successful application of a hexane/ethanol mobile phase for chiral separation indicates the viability of normal-phase chromatography for achiral analysis as well. google.com This mode is particularly useful for separating isomers and can offer different selectivity compared to reverse-phase methods.
Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology allows for faster analysis times and improved resolution and sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not detailed in the reviewed literature, the principles of UPLC are highly applicable for high-throughput analysis in a research and development setting.
The primary advantages of UPLC in this context would be:
Speed: Reaction monitoring and purity checks can be performed in a fraction of the time required for HPLC, accelerating the process of synthesis and optimization.
Resolution: The higher efficiency of UPLC columns provides superior separation of closely related impurities from the main compound peak.
Sensitivity: Increased peak concentration leads to greater sensitivity, which is beneficial for detecting and quantifying trace-level impurities.
A typical UPLC method for this compound would likely be a direct translation and optimization of an existing reverse-phase HPLC method, employing a sub-2 µm C18 column and adjusting the flow rate and gradient profile to leverage the speed and efficiency of the UPLC system.
Applications in Medicinal Chemistry Research and Drug Discovery
Role as a Precursor in Pharmaceutical Synthesis
The chemical structure of Methyl 4-carbamoylcyclohexanecarboxylate makes it an important precursor in the synthesis of more complex pharmaceutical molecules. Its functional groups can be readily modified, allowing for the systematic development of compound libraries aimed at specific biological targets.
Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds known for a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. nih.gov A primary method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govmdpi.com
The structural components of this compound are analogous to the reactants used in this key reaction. The synthesis allows for the introduction of diversity at various positions of the DHPM core by changing the aldehyde and β-ketoester components. nih.gov This versatility has made the Biginelli reaction and its resulting dihydropyrimidine (B8664642) derivatives a significant focus in pharmaceutical research. nih.govbeilstein-journals.org For instance, the core unit of 2-oxodihydropyrimidine-5-carboxylate is found in marine natural products like batzelladine alkaloids, which are known inhibitors of HIV gp-120-CD4. nih.gov
The dihydropyrimidine scaffold, accessible from precursors structurally related to this compound, is a key feature in compounds designed to interact with specific biological pathways. These compounds have been developed as potential calcium channel blockers, antihypertensive agents, and α1a-adrenergic antagonists. nih.gov
Computational and molecular docking studies have been used to identify and assess potential biological targets for derivatives. nih.gov For example, analyses of certain derivatives have revealed the AKT1 protein, a key component in cell proliferation and survival signaling pathways, to be a central target. nih.gov By modifying the core structure, chemists can fine-tune the interaction of these molecules with such targets, aiming to create potent and selective drug candidates.
Investigations into Pharmacological Relevance of Derivatives
Once synthesized, derivatives and analogues of core scaffolds like this compound undergo rigorous testing to determine their pharmacological effects. This involves a combination of in vitro and in vivo studies to assess their biological activity and potential therapeutic efficacy.
In vitro studies are crucial for the initial screening of new compounds. These experiments assess the biological activity of analogues against specific cell lines, enzymes, or receptors. For example, various derivatives of thymol (B1683141) and carvacrol, which share structural motifs with cyclohexanecarboxylates, were tested for anticancer activity against a panel of 10 different cancer cell lines, with ethoxy-cyclohexyl analogues showing the most consistent activity. nih.gov Similarly, certain β-pinene-based thiazole (B1198619) derivatives have demonstrated high cytotoxic activity against Hela, CT-26, and SMMC-7721 cancer cell lines. mdpi.com In other studies, carborane-based analogues of di-tert-butylphenol derivatives were evaluated as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in inflammatory pathways, with some showing potent inhibition with IC₅₀ values in the nanomolar range. mdpi.com
Table 1: In Vitro Biological Activity of Selected Analogues
| Compound/Analogue Class | Target/Assay | Observed Activity | Source |
|---|---|---|---|
| Carborane-based Di-tert-butylphenol Analogs | 5-Lipoxygenase (5-LO) Product Formation | Potent inhibition with IC₅₀ values in the nanomolar range. | mdpi.com |
| β-pinene-based Thiazole Derivative (Compound 1I) | Hela, CT-26, and SMMC-7721 Cancer Cell Lines | High cytotoxic activity. | mdpi.com |
| Pinene Derivative (Compound 1H) | Hepatoma Carcinoma Cell Line (BEL-7402) | Significant anti-liver cancer activity with an IC₅₀ of 84.7 μmol/L. | mdpi.com |
| N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides | Mycobacterium tuberculosis | Showed 65% inhibition. | mdpi.com |
Compounds that show promise in in vitro assays may advance to in vivo testing in animal models to evaluate their efficacy and effects within a living organism. For instance, a pinene derivative that exhibited significant anti-liver cancer activity in vitro was also shown to suppress tumor growth in a dose-dependent manner in in vivo models. mdpi.com This compound was found to halt hepatoma cell proliferation at the S phase and trigger apoptosis. mdpi.com In another example, the dual COX-2/5-LO inhibitor KME-4 demonstrated anti-arthritic activity in a dose-dependent manner in in vivo experiments, highlighting its potential as an anti-inflammatory agent. mdpi.com
Structure-Activity Relationship (SAR) Studies of Related Compounds
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that involves modifying the molecular structure of a compound to understand how these changes affect its biological activity. drugdesign.orgnih.gov By analyzing SAR, chemists can rationally design more potent and selective molecules. nih.gov This is achieved by adding or modifying functional groups to explore how factors like electron density, hydrophobicity, and steric bulk influence the compound's interaction with its biological target. nih.gov
For example, SAR studies on a series of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives revealed that substituting the phenyl ring with electron-donating groups, such as a methoxy (B1213986) group, resulted in higher antimigration effects compared to substitutions with electron-withdrawing groups like chloro or nitro. nih.gov In another study, the presence of a 2-pyridyl substituent was found to be crucial for the antiproliferative and antibacterial activity of certain amidrazone derivatives containing a cyclohexene (B86901) ring. mdpi.com Furthermore, adding a 4-methylphenyl group often enhanced this activity. mdpi.com These insights are critical for guiding the optimization of lead compounds into viable drug candidates.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Compounds
| Compound Series | Structural Modification | Impact on Biological Activity | Source |
|---|---|---|---|
| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives | Substitution of a phenyl ring with electron-donating groups (e.g., methoxy). | Increased antimigration effect on HUVEC cells. | nih.gov |
| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives | Substitution of a phenyl ring with electron-withdrawing groups (e.g., chloro, nitro). | Decreased antimigration effect. | nih.gov |
| Amidrazone derivatives with a cyclohexene ring | Presence of a 2-pyridyl substituent in the R¹ position. | Crucial for antiproliferative activity. | mdpi.com |
| Amidrazone derivatives with a cyclohexene ring | Presence of a 4-methylphenyl substituent in the R² position. | Enhances antiproliferative and antibacterial activity. | mdpi.com |
| Phenoxypyrimidine series | Addition of two methyl groups. | Three times more potent as p38α kinase inhibitors compared to mono-methyl or unsubstituted analogues. | drugdesign.org |
Design and Synthesis of Analogues for SAR Probing
In the exploration of novel therapeutic agents, the chemical scaffold of this compound presents a versatile starting point for the design and synthesis of analogues to probe structure-activity relationships (SAR). The core structure, featuring a cyclohexane (B81311) ring with a carbamoyl (B1232498) and a methyl ester group at the 1 and 4 positions, respectively, offers multiple points for chemical modification. These modifications are systematically introduced to investigate how changes in the molecule's steric, electronic, and lipophilic properties influence its interaction with biological targets.
The primary sites for modification on the this compound scaffold include the carbamoyl group (-CONH2), the methyl ester group (-COOCH3), and the cyclohexane ring itself.
Modifications of the Carbamoyl Group: The nitrogen atom of the carbamoyl group can be substituted with a wide variety of alkyl, aryl, or heterocyclic moieties. The synthesis of these N-substituted analogues allows for the exploration of the binding pocket of a target protein to identify key interactions. For instance, introducing bulky substituents can probe the spatial constraints of the binding site, while incorporating groups with different electronic properties (e.g., electron-donating or electron-withdrawing groups on an aromatic ring) can elucidate the importance of electronic interactions.
Modifications of the Cyclohexane Ring: The cyclohexane ring can be altered by introducing substituents at various positions, changing the ring conformation (e.g., from a cyclohexane to a cyclohexene), or replacing it with other cyclic systems. Saturation of the cyclohexane ring has been shown in related structures to enhance the inhibitory effect on certain biological targets. mdpi.com The introduction of hydrophobic or polar groups onto the ring can modulate the compound's lipophilicity, affecting its solubility and ability to cross cell membranes. nih.gov
The synthesis of these analogues typically involves standard organic chemistry transformations. For example, N-alkylation or N-arylation of the primary amide can be achieved through various coupling reactions. Ester-to-amide or ester-to-ester conversions can be performed via aminolysis or transesterification reactions. Modifications to the cyclohexane ring may require more complex multi-step synthetic routes.
The following table provides a conceptual overview of potential analogues of this compound designed for SAR probing:
| Modification Site | Type of Modification | Rationale for SAR Probing |
| Carbamoyl Group | N-Alkylation | Explore steric and hydrophobic interactions |
| N-Arylation | Investigate pi-stacking and electronic effects | |
| N-Heterocyclization | Introduce diverse chemical functionalities and potential new binding interactions | |
| Methyl Ester Group | Hydrolysis to Carboxylic Acid | Alter polarity and introduce a key hydrogen bonding group |
| Conversion to Amides | Modulate hydrogen bonding capacity and lipophilicity | |
| Conversion to different Esters | Fine-tune steric bulk and metabolic stability | |
| Cyclohexane Ring | Introduction of Substituents | Modify lipophilicity and steric profile |
| Introduction of Unsaturation | Alter ring conformation and electronic properties | |
| Ring Size Variation | Probe the spatial requirements of the binding pocket |
Correlation of Structural Modifications with Biological Response
The systematic synthesis of analogues of this compound allows for the establishment of a correlation between specific structural modifications and the resulting biological response. By evaluating the activity of each analogue in relevant biological assays, researchers can build a comprehensive SAR profile. This profile is crucial for guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
While specific SAR studies on this compound are not extensively detailed in the public domain, principles derived from related cyclohexanecarboxamide-containing molecules can provide valuable insights.
Impact of Carbamoyl Group Substitution: In many classes of bioactive molecules, the nature of the substituent on a carbamoyl nitrogen can dramatically influence activity. For instance, in a series of cycloalkylamide derivatives, the introduction of a benzyl (B1604629) moiety functionalized with a polar group on the amide was found to produce highly potent inhibition of soluble epoxide hydrolase. nih.gov This suggests that for analogues of this compound, N-substituents capable of forming specific interactions, such as hydrogen bonds or pi-stacking, could be critical for biological activity. Conversely, the absence of appropriate substituents may lead to a loss of activity.
Impact of Cyclohexane Ring Modifications: Modifications to the cyclohexane ring can influence both the potency and the nature of the biological activity. In a study of amidrazone derivatives containing a cyclohexene carboxylic acid moiety, the presence of a double bond in the ring was found to enhance antiproliferative activity compared to the saturated cyclohexane derivatives. mdpi.com Furthermore, the position and nature of substituents on the cyclohexane ring can be critical. For instance, in a series of 4-amino-4-arylcyclohexanone analgesics, the analgesic activity was found to be highly sensitive to the nature and position of substituents on an appended aryl ring, with para-substituted compounds showing the highest potency. nih.gov
The following table illustrates a hypothetical correlation between structural modifications of a this compound scaffold and a potential biological response, based on general principles observed in related compound series.
| Structural Modification | Observed Biological Response (Hypothetical) | Inferred SAR |
| N-H (unsubstituted carbamoyl) | Baseline activity | The primary amide is tolerated but may not be optimal for binding. |
| N-benzyl | Increased activity | Aromatic ring may engage in favorable pi-stacking interactions within the binding site. |
| N-(4-chlorobenzyl) | Further increased activity | Electron-withdrawing substituent on the benzyl ring enhances electronic interactions. |
| -COOCH3 (methyl ester) | Moderate activity | The methyl ester is a suitable group for this position, possibly acting as a hydrogen bond acceptor. |
| -COOH (carboxylic acid) | Loss of activity | The negative charge at physiological pH may be detrimental to binding or cellular uptake. |
| -CONHCH3 (N-methyl amide) | Maintained or slightly increased activity | The N-methyl amide retains hydrogen bonding capability and may offer improved metabolic stability. |
| Saturated cyclohexane ring | Baseline activity | The chair conformation of the cyclohexane ring is a suitable scaffold. |
| Introduction of a double bond in the ring | Increased activity | The conformational change or altered electronics of the cyclohexene ring may lead to a better fit in the binding pocket. |
By systematically synthesizing and testing such analogues, a detailed understanding of the SAR can be developed, paving the way for the rational design of more potent and specific drug candidates based on the this compound scaffold.
Role As a Versatile Building Block in Organic Synthesis
Utilization in the Construction of Complex Molecular Architectures
The bifunctional nature of Methyl 4-carbamoylcyclohexanecarboxylate allows it to act as a linker or a core component in the assembly of more complex structures.
The methyl ester and carbamoyl (B1232498) groups can undergo various chemical transformations to facilitate the formation of new rings. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then react intramolecularly with a derivative of the carbamoyl group to form a cyclic imide or other heterocyclic systems. The cyclohexane (B81311) ring itself provides a rigid template, influencing the stereochemical outcome of such cyclizations.
In one potential synthetic route, the carbamoyl group could be converted to an amine, which could then participate in a ring-forming reaction with the ester functionality, leading to lactams. The stereochemistry of the starting material (cis or trans) would directly impact the geometry of the resulting bicyclic system.
Table 1: Potential Cyclization Reactions of this compound Derivatives
| Starting Material Derivative | Reagents and Conditions | Resulting Cyclic System |
|---|---|---|
| 4-Aminomethylcyclohexanecarboxylic acid methyl ester | Heat, catalyst | Bicyclic lactam |
Macrocycles are large ring structures that are of significant interest in areas such as host-guest chemistry and drug discovery. This compound can serve as a rigid spacer element in the synthesis of macrocycles. The two functional groups can be reacted with long-chain difunctional molecules to form large rings. For example, the ester could be converted to an alcohol and the carbamoyl group to an amine, which could then undergo a double condensation reaction with a dicarboxylic acid chloride to yield a macrocyclic ester-amide. The rigidity of the cyclohexane unit can help to pre-organize the linear precursor for macrocyclization, thus increasing the efficiency of the ring-closing step.
Development of Novel Organic Reagents
The functional groups of this compound can be modified to create new reagents with specific applications in catalysis and materials science.
The carbamoyl group can be transformed into various nitrogen-containing functionalities, such as amines or pyridyl groups, which are known to coordinate with metal centers. The ester group can also be modified to introduce other donor atoms, such as phosphorus or sulfur. By strategically modifying both ends of the molecule, chemists can design bidentate or tridentate ligands. The cyclohexane scaffold provides a well-defined spatial arrangement for the coordinating atoms, which can influence the selectivity and activity of the resulting metal catalysts. For example, a chiral derivative of this compound could be used to synthesize a chiral ligand for asymmetric catalysis.
Table 2: Examples of Ligand Types Derived from this compound
| Ligand Type | Functional Group Modification | Potential Metal Coordination |
|---|---|---|
| Bidentate N,O-ligand | Carbamoyl to amine; Ester to alcohol | Transition metals (e.g., Pd, Cu) |
| Bidentate N,N-ligand | Carbamoyl to pyridine; Ester to pyridine | Transition metals (e.g., Ru, Rh) |
The rigid structure and bifunctionality of this compound make it an attractive candidate for the development of new polymers and supramolecular materials. The compound can be used as a cross-linking agent in polymerization reactions, leading to materials with enhanced thermal and mechanical properties. The carbamoyl and ester groups can also participate in hydrogen bonding interactions, enabling the self-assembly of the molecules into well-ordered supramolecular structures such as gels or liquid crystals. The ability to precisely control the stereochemistry of the cyclohexane ring (cis or trans) allows for fine-tuning of the packing and properties of these materials.
Mechanistic Studies of Reactions Involving the Compound
While specific mechanistic studies on reactions involving this compound are not extensively documented, its structure allows for the investigation of fundamental reaction mechanisms in organic chemistry. For example, the relative reactivity of the methyl ester and the carbamoyl group towards various reagents can be studied. The influence of the cyclohexane ring conformation and the stereochemical relationship between the two functional groups on reaction rates and outcomes can provide valuable insights into stereoelectronic effects.
Furthermore, isotopically labeling the carbonyl carbon of either the ester or the carbamoyl group would allow for detailed mechanistic studies of reactions such as hydrolysis, amidation, or reduction using techniques like mass spectrometry and NMR spectroscopy. These studies can help in understanding the transition states and intermediates involved in these fundamental organic transformations.
Elucidation of Reaction Pathways and Transition States
The reactivity of this compound is dictated by the two functional groups and the stereochemistry of the cyclohexane ring. The ester and amide groups can undergo various reactions, and their proximity and orientation on the cyclohexane scaffold can influence the reaction pathways and the stability of transition states.
While detailed computational studies specifically on the transition states of reactions involving this compound are not extensively documented in publicly available literature, general principles of organic chemistry allow for the postulation of likely pathways. For instance, in reactions where this compound is used as a starting material for the synthesis of dihydropyrimidine (B8664642) derivatives, it is proposed to react with other reagents at elevated temperatures. google.com The reaction likely proceeds through a series of intermediates, with the exact pathway and the energy of the transition states being dependent on the specific reactants and conditions.
The conformational flexibility of the cyclohexane ring (chair, boat, and twist-boat conformations) would play a crucial role in determining the stereochemical outcome of reactions. The lowest energy transition state will be favored, and this is often one that minimizes steric interactions. For example, in a nucleophilic attack on the ester carbonyl, the approach of the nucleophile would be influenced by the orientation of the carbamoyl group.
Further research, including computational modeling and detailed mechanistic studies, is necessary to fully elucidate the specific reaction pathways and characterize the transition states for various transformations involving this molecule.
Kinetic and Thermodynamic Aspects of Transformations
The kinetic and thermodynamic parameters of reactions involving this compound are essential for understanding and optimizing synthetic routes. These parameters provide insights into the rate of a reaction and the position of the equilibrium, respectively.
Currently, there is a lack of specific, publicly available experimental data on the kinetic and thermodynamic aspects of transformations involving this compound. However, we can infer some general characteristics. The stability of the cis and trans isomers of this compound will influence the thermodynamics of reactions where stereoisomerism is a factor. The more stable isomer will be the thermodynamically favored product.
The kinetics of a reaction, such as the synthesis of dihydropyrimidine derivatives mentioned earlier, are influenced by factors like temperature, concentration of reactants, and the presence of a catalyst. The reported reaction condition of heating at 120 °C for 16 hours suggests a significant activation energy barrier for this particular transformation. google.com
To provide a more quantitative understanding, a hypothetical set of kinetic and thermodynamic data for a generic transformation of this compound is presented in the tables below. It is important to note that these are illustrative examples and not based on experimental data for this specific compound.
Table 1: Hypothetical Kinetic Data for the Transformation of this compound
| Reaction Parameter | Value |
| Rate Constant (k) at 298 K | 1.5 x 10-4 s-1 |
| Activation Energy (Ea) | 85 kJ/mol |
| Pre-exponential Factor (A) | 2.0 x 1010 s-1 |
Table 2: Hypothetical Thermodynamic Data for the Transformation of this compound
| Thermodynamic Parameter | Value |
| Enthalpy of Reaction (ΔH) | -45 kJ/mol |
| Entropy of Reaction (ΔS) | -120 J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) at 298 K | -9.24 kJ/mol |
These tables illustrate the type of data that would be necessary for a comprehensive understanding of the reactivity of this compound. Further experimental and computational studies are required to determine these values for specific reactions.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis (for derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand (a small molecule) might interact with a protein target.
Prediction of Binding Modes and Affinities
For derivatives of Methyl 4-carbamoylcyclohexanecarboxylate, molecular docking can be employed to predict how they bind to a specific protein's active site. The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their binding energy. This scoring function estimates the binding affinity, with lower scores generally indicating a more stable complex.
The binding mode is determined by the specific interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the carbamoyl (B1232498) group of a this compound derivative could act as a hydrogen bond donor, while the ester group could act as a hydrogen bond acceptor. The cyclohexane (B81311) ring provides a scaffold that can be positioned within hydrophobic pockets of the binding site.
| Derivative Functional Group | Potential Interaction | Interacting Amino Acid Residue (Example) |
|---|---|---|
| Carbamoyl (-CONH2) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamine |
| Ester (-COOCH3) | Hydrogen Bond Acceptor | Serine, Threonine |
| Cyclohexane Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |
Rational Design of Potent Analogues
The insights gained from molecular docking studies can be used to rationally design more potent analogues. By understanding the key interactions that contribute to binding affinity, modifications can be made to the structure of this compound to enhance these interactions.
For instance, if a particular hydrophobic pocket in the protein's active site is not fully occupied by the cyclohexane ring, an analogue with a larger or more appropriately shaped substituent could be designed to better fill this space, thereby increasing hydrophobic interactions and improving binding affinity. Similarly, if a hydrogen bond is predicted to be important for binding, the molecule could be modified to include a functional group that can form a stronger hydrogen bond. This iterative process of docking, analysis, and modification is a cornerstone of modern structure-based drug design. mdpi.comnih.govresearchgate.net
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable information about the reactivity and stability of this compound.
HOMO-LUMO Energy Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.govscielo.org.mx
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more likely to be reactive. For this compound, these calculations can help to understand its potential for undergoing chemical reactions.
| Parameter | Significance |
|---|---|
| HOMO Energy | Electron donating ability |
| LUMO Energy | Electron accepting ability |
| HOMO-LUMO Gap | Chemical reactivity and stability |
Electrostatic Potential Surface Analysis
The electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for visualizing the charge distribution and predicting how a molecule will interact with other molecules. researchgate.net
Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely to be sites of nucleophilic attack. For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the ester and carbamoyl groups, and positive potential around the hydrogen atoms of the carbamoyl group and the cyclohexane ring.
Conformational Analysis and Dynamics Simulations
The three-dimensional shape of a molecule is crucial to its function. Conformational analysis and molecular dynamics simulations are used to explore the different possible conformations of a molecule and their relative stabilities.
For this compound, the cyclohexane ring can exist in several conformations, with the chair conformation being the most stable. fiveable.me The two substituents, the methyl ester and the carbamoyl group, can be in either axial or equatorial positions. Generally, larger substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. youtube.comopenochem.org
The relative stability of the different conformers can be estimated by considering the A-values of the substituents, which represent the free energy difference between the axial and equatorial conformations.
| Substituent | A-value (kcal/mol) |
|---|---|
| -COOCH3 (Ester) | ~1.2 |
| -CONH2 (Carbamoyl) | ~1.5 |
Given that both substituents have a preference for the equatorial position, the most stable conformer of trans-Methyl 4-carbamoylcyclohexanecarboxylate would have both groups in the equatorial position. For the cis isomer, one group must be axial and the other equatorial; the bulkier carbamoyl group would preferentially occupy the equatorial position. openstax.orglibretexts.org
Molecular dynamics simulations can provide a more detailed picture of the conformational landscape by simulating the movement of the atoms over time. These simulations can reveal the flexibility of the molecule and the transitions between different conformations, providing a deeper understanding of its dynamic behavior. mdpi.com
Exploration of Preferred Conformations
The conformational landscape of this compound is primarily dictated by the cyclohexane ring, which preferentially adopts a chair conformation to minimize angular and torsional strain. The presence of two substituents at the 1 and 4 positions gives rise to cis and trans diastereomers, each with distinct conformational preferences.
In 1,4-disubstituted cyclohexanes, the stability of the chair conformers is determined by the steric interactions of the substituents with the rest of the ring, particularly the unfavorable 1,3-diaxial interactions. libretexts.org Substituents generally prefer to occupy the more spacious equatorial positions to avoid these steric clashes. fiveable.me
Cis-Isomer:
For the cis-isomer of this compound, one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial or equatorial-axial). These two chair conformations are in rapid equilibrium through a process known as ring flipping.
The relative stability of the two conformers depends on the steric bulk of the methoxycarbonyl and carbamoyl groups. The conformer where the larger group occupies the equatorial position is energetically favored. Generally, the methoxycarbonyl group is considered to be sterically more demanding than the carbamoyl group. Therefore, the conformer with the methoxycarbonyl group in the equatorial position and the carbamoyl group in the axial position is predicted to be the more stable conformation.
Trans-Isomer:
For the trans-isomer, the two substituents can either both be in equatorial positions (diequatorial) or both be in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions that destabilize the diaxial form. chemistnotes.com The energy difference is substantial enough that the trans-isomer exists almost exclusively in the diequatorial conformation.
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. While specific A-values for the methoxycarbonyl and carbamoyl groups can vary depending on the computational method and solvent, the A-value for a methoxycarbonyl group is approximately 1.27 kcal/mol. The A-value for a carbamoyl group is expected to be slightly smaller.
| Isomer | Conformation | Substituent Positions | Estimated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| Cis | Conformer 1 | Methoxycarbonyl (eq), Carbamoyl (ax) | ~0 | >90 |
| Conformer 2 | Methoxycarbonyl (ax), Carbamoyl (eq) | ~1.3 | <10 | |
| Trans | Conformer 1 (Diequatorial) | Methoxycarbonyl (eq), Carbamoyl (eq) | ~0 | >99.9 |
| Conformer 2 (Diaxial) | Methoxycarbonyl (ax), Carbamoyl (ax) | >4 | <0.1 |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve. This technique is particularly useful for exploring the conformational space of flexible molecules like this compound.
An MD simulation can provide detailed information on the relative populations of different conformers, the kinetics of conformational changes (such as ring flipping), and the influence of the solvent environment on conformational preferences. The simulation starts from an initial structure and, over time, the molecule explores various conformations by moving through its potential energy surface. calcus.cloud
For this compound, an MD simulation would likely show the trans-isomer remaining predominantly in its low-energy diequatorial conformation. For the cis-isomer, the simulation would illustrate the dynamic equilibrium between the two chair conformers, with the molecule spending more time in the conformation where the bulkier methoxycarbonyl group is equatorial.
Enhanced sampling techniques can be employed in MD simulations to accelerate the exploration of the conformational landscape and overcome high energy barriers, ensuring a more comprehensive sampling of possible conformations. researchgate.net
| Isomer | Parameter | Hypothetical Value |
|---|---|---|
| Cis | Population of Methoxycarbonyl (eq) Conformer | ~92% |
| Population of Methoxycarbonyl (ax) Conformer | ~8% | |
| Ring Flip Frequency | 104 - 105 s-1 | |
| Trans | Population of Diequatorial Conformer | >99.9% |
| Population of Diaxial Conformer | <0.1% | |
| Ring Flip Frequency | 104 - 105 s-1 |
Future Directions and Emerging Research Avenues
Exploration of New Therapeutic Applications for Derivatives
The inherent structural features of Methyl 4-carbamoylcyclohexanecarboxylate, specifically its cyclohexane (B81311) core, ester, and amide functionalities, provide a rich foundation for the design of novel therapeutic agents. The cyclohexane ring offers a three-dimensional architecture that is prevalent in many biologically active natural products and synthetic drugs. google.com Future research is poised to leverage this scaffold to develop derivatives with a wide array of pharmacological activities.
The strategy of bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties, will be instrumental in this endeavor. drughunter.comu-tokyo.ac.jp For instance, the carbamoyl (B1232498) group (-CONH2) can be a bioisostere for carboxylic acids, esters, and other amides, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Similarly, the methyl ester group can be modified to explore other ester or amide derivatives, potentially altering the compound's metabolic stability and target-binding affinity.
Drawing inspiration from existing research on related cyclohexane derivatives, several therapeutic areas present promising avenues for exploration. For example, derivatives of cyclohexenone have demonstrated anticancer activities, suggesting that modifications to the cyclohexane core of this compound could yield compounds with similar properties. researchgate.net Furthermore, the synthesis of cyclohexanecarboxamide (B73365) derivatives has been explored for their potential as sensory agents in consumer products, indicating a potential for applications beyond traditional pharmaceuticals. google.com The broad spectrum of pharmacological activities observed in various carbazole (B46965) alkaloids, which also feature cyclic structures, further underscores the potential for discovering novel therapeutic applications for derivatives of this compound. researchgate.net
A summary of potential therapeutic targets for derivatives of this compound, based on the activities of related compounds, is presented in the table below.
| Therapeutic Target | Rationale for Exploration |
| Oncology | Cyclohexenone derivatives have shown anticancer activity. researchgate.net |
| Infectious Diseases | Various heterocyclic compounds with cyclic scaffolds exhibit antimicrobial properties. mdpi.commdpi.com |
| Inflammation | The pyrazole (B372694) moiety, another cyclic structure, is found in anti-inflammatory drugs like celecoxib. mdpi.com |
| Neurological Disorders | Carbazole alkaloids have shown potential as anticonvulsant agents. researchgate.net |
Development of Advanced Synthetic Methodologies
The efficient and sustainable synthesis of this compound and its derivatives is paramount for enabling their widespread investigation and potential commercialization. Future research will undoubtedly focus on the development of advanced synthetic methodologies that are not only high-yielding but also environmentally benign.
The principles of green chemistry are increasingly guiding the development of new synthetic routes in the pharmaceutical and chemical industries. mdpi.comjddhs.comresearchgate.net For a molecule like this compound, this translates to the use of renewable starting materials, the reduction of waste, and the use of energy-efficient reaction conditions. ejcmpr.com Research into the synthesis of highly functionalized arenes from cyclohexadienes and cyclohexenes using heterogeneous catalysis in aqueous media exemplifies a green approach that could be adapted for the synthesis of cyclohexane derivatives. rsc.org
Future work in this area could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. The synthesis of polymers from biobased diols and dicarboxylic acids highlights the potential for using renewable feedstocks in the production of cyclohexane-containing molecules. mdpi.com The development of solvent-free or green solvent-based reaction systems, as well as the use of microwave-assisted synthesis, are other promising avenues for the sustainable production of this compound and its derivatives. mdpi.com
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering numerous advantages over traditional batch processing. nih.govresearchgate.net These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and scalability. researchgate.net The application of flow chemistry to the synthesis of bioactive molecules and active pharmaceutical ingredients is a rapidly growing field. unibo.itresearchgate.net
For the synthesis of this compound and its derivatives, flow chemistry could enable more efficient and controlled reaction conditions. For example, the rapid gas-liquid oxidation of cyclohexene (B86901) to cyclohexene oxide has been successfully demonstrated in a continuous flow system, highlighting the potential for performing selective oxidations on the cyclohexane ring. beilstein-journals.org The integration of multiple reaction steps into a single, continuous process, known as telescoping, could significantly streamline the synthesis of complex derivatives, reducing the need for intermediate purification and minimizing waste.
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of new bioactive molecules is greatly accelerated by the use of high-throughput screening (HTS) and combinatorial chemistry. benthamscience.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the chances of identifying promising drug candidates. nih.gov
The cyclohexane scaffold of this compound is an ideal starting point for the construction of combinatorial libraries. researchgate.net By systematically varying the substituents on the cyclohexane ring, as well as modifying the ester and amide functionalities, it is possible to generate a vast array of structurally diverse molecules. wisdomlib.org These libraries can then be screened against a wide range of biological targets to identify compounds with desired activities. nih.gov
The development of high-throughput synthesis methods, such as solid-phase organic synthesis, is crucial for the efficient creation of these compound libraries. rsc.org Furthermore, the integration of HTS with advanced analytical techniques allows for the rapid identification and characterization of active compounds. The screening of cyclic peptide libraries for antibiotic activity serves as a successful example of how these technologies can be applied to the discovery of new therapeutic agents from cyclic scaffolds. nih.govnih.gov
Advanced Materials Science Applications
The unique chemical structure of this compound also makes it an attractive building block for the development of new materials with tailored properties. The cyclohexane dicarboxylic acid backbone, from which this molecule is derived, is a known component in the synthesis of various polymers, including polyesters and polyanhydrides. mdpi.comresearchgate.net
Future research in this area will likely focus on the use of this compound and its derivatives as monomers in polymerization reactions. The presence of both an ester and an amide group offers multiple points for polymerization, potentially leading to the formation of novel poly(ester-amide)s. These materials could exhibit a range of interesting properties, from biodegradability to enhanced thermal stability, depending on the specific monomers and polymerization conditions used.
The synthesis of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s has demonstrated that the properties of such polyesters can be finely tuned by varying the diol component. unibo.it Similarly, the incorporation of the carbamoyl group from this compound into a polymer backbone could introduce hydrogen bonding interactions, potentially leading to materials with improved mechanical strength and thermal properties. The use of transition metal coordination with trans-1,4-cyclohexanedicarboxylate to form coordination polymers also suggests another avenue for creating novel materials with interesting structural and functional properties. nih.gov The exploration of adamantane (B196018) derivatives, another cyclic scaffold, in materials science further highlights the potential for developing new materials from functionalized cyclic compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-carbamoylcyclohexanecarboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as functionalization of the cyclohexane ring followed by carbamoylation and esterification. For example, analogous compounds (e.g., Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride) require sequential reactions with ammonia derivatives and fluorinating agents under controlled pH and temperature . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm regiochemistry (e.g., trans/cis isomerism via coupling constants in -NMR) and carbamoyl group placement .
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. What solubility challenges arise with this compound, and how can they be addressed?
- Methodological Answer : The compound’s solubility in aqueous buffers is limited due to its hydrophobic cyclohexane core. Strategies include:
- Using co-solvents (e.g., DMSO:water mixtures at ≤10% v/v) .
- Synthesizing hydrochloride salts to enhance polarity (e.g., as seen in Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride) .
- Employing surfactants (e.g., Tween-80) for in vitro assays requiring aqueous dispersion .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific toxicity data are limited, assume hazards based on structural analogs:
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of fine particulates .
- Store in airtight containers under inert gas (N) to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The carbamoyl group’s electron-withdrawing nature activates the adjacent ester carbonyl for nucleophilic attack. Steric hindrance from the cyclohexane ring may slow reactions at the carboxylate position. Computational modeling (e.g., DFT studies) can predict reactive sites, while kinetic experiments (e.g., varying nucleophile concentration) quantify steric effects . Compare with analogs like Methyl 4-formylcyclohexanecarboxylate to isolate electronic contributions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often stem from assay conditions. For example:
- Enzyme Inhibition : Verify buffer pH (e.g., carbamoyl stability varies above pH 8) .
- Cell-Based Assays : Control for batch-to-batch solubility differences using standardized DMSO stocks .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to align results across studies .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Design accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for ester bond cleavage) .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products via LC-MS .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Utilize in silico platforms:
- ADMET Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
- Docking Studies : AutoDock Vina for simulating interactions with biological targets (e.g., cyclooxygenase) using crystal structures from the PDB .
- MD Simulations : GROMACS for assessing membrane permeability via lipid bilayer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
